molecular formula C29H31N3O3 B11477994 N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide

N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide

Cat. No.: B11477994
M. Wt: 469.6 g/mol
InChI Key: QGCPGUQMUOWVRG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a methyl-imidazolyl group, and a phenoxy-methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the Benzamide Structure: The benzamide structure can be formed by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-methoxyphenyl)-2-(2-methyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-methyl-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]imidazol-1-yl]benzamide

InChI

InChI=1S/C29H31N3O3/c1-19(2)25-15-10-20(3)16-28(25)35-18-23-17-30-21(4)32(23)27-9-7-6-8-26(27)29(33)31-22-11-13-24(34-5)14-12-22/h6-17,19H,18H2,1-5H3,(H,31,33)

InChI Key

QGCPGUQMUOWVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CN=C(N2C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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